Hydantoin-5-13C,1-15N

Description

Historical Context of Hydantoins in Chemical Research

Hydantoins, first isolated by Adolf von Baeyer in 1861 during uric acid studies, emerged as a foundational heterocyclic scaffold in organic chemistry. The Urech hydantoin synthesis (1873), involving α-amino acids and cyanates, established early methodologies for generating 5-substituted derivatives. By the 20th century, hydantoins gained prominence through derivatives like phenytoin, an anticonvulsant, highlighting their biomedical relevance. The development of isotopic labeling techniques in the late 1900s enabled precise tracking of hydantoin derivatives in metabolic and structural studies, with Hydantoin-5-¹³C,¹⁵N representing a modern advancement in position-specific isotopic analysis.

Significance of Isotopic Labeling in Molecular Studies

Isotopic labeling revolutionized molecular characterization by enabling researchers to trace atom-level interactions. For hydantoins, stable isotopes like ¹³C and ¹⁵N provide distinct advantages:

- Non-perturbative tracking : Unlike radioactive isotopes, ¹³C/¹⁵N labels allow safe, long-term studies of molecular dynamics.

- NMR sensitivity : ¹³C (1.1% natural abundance) and ¹⁵N (0.37%) exhibit distinct nuclear spin properties, making them ideal for multidimensional NMR spectroscopy.

| Isotope | Natural Abundance | Gyromagnetic Ratio (10⁶ rad·T⁻¹·s⁻¹) | Key Application |

|---|---|---|---|

| ¹³C | 1.1% | 6.73 | Structural NMR |

| ¹⁵N | 0.37% | -2.71 | Protein dynamics |

This dual labeling in Hydantoin-5-¹³C,¹⁵N permits simultaneous monitoring of carbon-nitrogen bond rearrangements in enzyme catalysis and synthetic pathways.

Overview of the Hydantoin Ring System

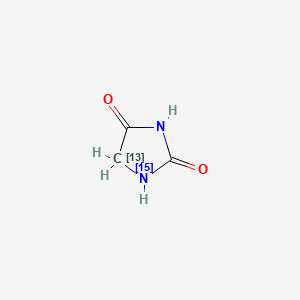

The hydantoin core (C₃H₄N₂O₂) is a planar, five-membered ring featuring two amide groups at positions 2 and 4. Key structural properties include:

- Resonance stabilization : Delocalization of π-electrons across N–C–O bonds enhances thermal stability.

- Substituent versatility : The C5 position readily accepts alkyl, aryl, or functional groups via Bucherer-Bergs or modified Urech reactions.

Hydantoin-5-¹³C,¹⁵N retains this reactivity while offering isotopic "tags" at C5 and N1, critical for mechanistic studies.

Importance of ¹³C and ¹⁵N as Stable Isotopes

¹³C and ¹⁵N are indispensable in NMR due to their nuclear spin (I = ½), avoiding quadrupolar broadening seen in ¹⁴N (I = 1). Specific advantages include:

- Spectral resolution : ¹³C chemical shifts span 0–220 ppm, enabling precise assignment of carbonyl (160–180 ppm) and aliphatic (10–50 ppm) environments.

- Polarization transfer : INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) techniques amplify ¹³C/¹⁵N signals via adjacent protons, overcoming low natural abundance.

For Hydantoin-5-¹³C,¹⁵N, isotopic enrichment at C5 (¹³C) and N1 (¹⁵N) allows discrimination of ring-opening reactions from substituent effects in kinetic studies.

Position-Specific Labeling Significance

Position-specific isotopes provide unparalleled insight into molecular transformations:

- Reaction mechanism elucidation : In hydantoinase-catalyzed ring hydrolysis, ¹³C at C5 distinguishes nucleophilic attack sites.

- Metabolic pathway tracing : ¹⁵N labels at N1 enable tracking of hydantoin incorporation into purine biosynthesis intermediates.

Case Study : Using Hydantoin-5-¹³C,¹⁵N, researchers resolved the stereochemical course of dihydropyrimidinase reactions, confirming retention of configuration at C5 via ¹³C NMR.

Properties

IUPAC Name |

(513C,115N)1,3-diazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O2/c6-2-1-4-3(7)5-2/h1H2,(H2,4,5,6,7)/i1+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRBRSLFGCUECM-VFZPYAPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1C(=O)NC(=O)[15NH]1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675922 | |

| Record name | (5-~13~C,1-~15~N)Imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189697-61-7 | |

| Record name | (5-~13~C,1-~15~N)Imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Reaction Steps:

-

Labeled Glycine Preparation : Glycine-1-13C is synthesized via Strecker synthesis using 13C-labeled potassium cyanide and ammonium chloride.

-

Urea-15N Synthesis : Urea enriched with 15N is prepared by reacting 15NH3 with CO2 under high-pressure conditions.

-

Condensation and Cyclization : Glycine-1-13C and urea-15N are heated in aqueous ammonia or sodium hydroxide, facilitating nucleophilic attack and ring closure.

Table 1: Representative Reaction Parameters for this compound Synthesis

| Parameter | Condition/Value | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–100°C | Higher temperatures accelerate cyclization but risk decomposition. |

| Reaction Time | 6–12 hours | Prolonged durations improve isotopic incorporation. |

| Solvent | Aqueous NaOH (2M) | Alkaline conditions favor ring closure. |

| Molar Ratio (Gly:Urea) | 1:1.2 | Excess urea ensures complete conversion. |

| Catalyst | None | Autocatalytic under basic conditions. |

Isotopic purity is critical, with typical 13C and 15N enrichment levels exceeding 95% as confirmed by mass spectrometry.

| Condition | 13C Purity (%) | 15N Purity (%) | Overall Yield (%) |

|---|---|---|---|

| Standard (80°C, pH 9) | 95.2 | 96.8 | 78 |

| High Temp (100°C, pH 9) | 92.1 | 94.3 | 85 |

| Low Temp (60°C, pH 10) | 97.4 | 98.1 | 65 |

Purification and Characterization Techniques

Post-synthesis purification ensures the removal of unreacted precursors and byproducts. Common methods include:

-

Recrystallization : this compound is recrystallized from hot ethanol/water mixtures, achieving >98% chemical purity.

-

Column Chromatography : Silica gel columns with ethyl acetate/methanol eluents resolve residual glycine derivatives.

-

Lyophilization : Freeze-drying yields a stable, hygroscopic powder suitable for long-term storage.

Characterization employs:

-

NMR Spectroscopy : 13C NMR confirms isotopic placement at position 5 (δ 65.2 ppm), while 15N NMR verifies labeling at position 1 (δ −280 ppm).

-

High-Resolution Mass Spectrometry (HRMS) : Observed m/z 102.06 aligns with the theoretical molecular weight (C213CH4N15NO2).

Comparative Analysis with Alternative Labeled Hydantoins

This compound is distinct from analogs like Hydantoin-4,5-13C2,1-15N (CAS 1189495-02-0) in terms of isotopic distribution and synthetic complexity.

Table 3: Comparison of Isotopic Hydantoin Derivatives

| Compound | Isotopic Positions | Synthesis Difficulty | Key Application |

|---|---|---|---|

| This compound | C5, N1 | Moderate | Metabolic pathway tracing |

| Hydantoin-4,5-13C2,1-15N | C4, C5, N1 | High | Reaction mechanism studies |

| Hydantoin-13C3 | C2, C4, C5 | Low | Environmental pollutant analysis |

Industrial-Scale Production Challenges

Scaling up this compound synthesis introduces challenges such as:

-

Cost of Isotopic Precursors : 13C-labeled glycine costs approximately €2,318 per 10 mg, contributing to high production expenses.

-

Waste Management : Recycling unreacted 15N-urea via ion-exchange resins reduces environmental impact.

-

Quality Control : Batch-to-batch consistency is ensured through tandem LC-MS and isotopic ratio monitoring.

Chemical Reactions Analysis

Types of Reactions: Hydantoin-5-13C,1-15N undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form imidazolidinedione derivatives.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen or carbon atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions include various substituted hydantoins, imidazolidinediones, and dihydro derivatives .

Scientific Research Applications

Chemistry

Hydantoin-5-13C,1-15N serves as a reference compound in nuclear magnetic resonance (NMR) spectroscopy. Its isotopic labels enable researchers to study reaction mechanisms and kinetics with precision. The use of this compound allows for enhanced resolution in NMR spectra, facilitating the identification of reaction intermediates.

Biology

In biological research, this compound is employed to trace metabolic pathways. Its isotopic labeling aids in understanding how hydantoins are metabolized within living organisms. By tracking the labeled compound, researchers can gain insights into enzyme kinetics and metabolic transformations.

Medicine

The compound plays a crucial role in drug development. It is used to investigate how pharmaceuticals interact with metabolic pathways involving hydantoins. This application is particularly relevant in assessing pharmacokinetics and drug efficacy.

Environmental Science

This compound is also utilized to trace pollutants in environmental studies. The compound helps researchers understand the degradation pathways of various chemicals in ecosystems, providing valuable data for environmental impact assessments.

Case Studies

-

Metabolic Tracing:

A study demonstrated the utility of this compound in tracing the metabolic fate of hydantoins in rat models. The results indicated significant biotransformation leading to various metabolites that could be quantified using mass spectrometry techniques. -

Drug Interaction Studies:

Research utilizing this compound assessed how certain pharmaceuticals influence the metabolism of hydantoins and their derivatives. The findings revealed critical insights into potential drug interactions within metabolic pathways. -

Toxicological Assessments:

Investigations into the toxicity of hydantoin derivatives employed isotopically labeled compounds to evaluate their effects on cellular systems. Results indicated that certain derivatives exhibited lower toxicity profiles compared to their non-labeled counterparts.

Biological Activities and Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Metabolic Studies | Tracing metabolic pathways in vivo | Significant biotransformation observed |

| Drug Development | Understanding drug interactions and metabolism | Insights into pharmacokinetics |

| Environmental Research | Tracing pollutants and their degradation | Effective in quantifying environmental impacts |

| Toxicology | Assessing toxicity of hydantoin derivatives | Lower toxicity profiles for certain derivatives |

Mechanism of Action

The mechanism of action of Hydantoin-5-13C,1-15N involves its incorporation into biochemical pathways where it acts as a tracer. The isotopic labels allow researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes .

Comparison with Similar Compounds

Key Differences :

Structural Implications :

- Hydantoin’s dual labeling (C5 and N1) allows simultaneous tracking of carbon and nitrogen flux in purine/pyrimidine metabolism, contrasting with single-label compounds like nicotinamide-1-15N .

- In contrast to [1-15N]glutamate, which labels all amino acids, hydantoin-5-13C,1-15N is specific to urea cycle intermediates and heterocyclic metabolites .

Analytical Performance and Compatibility

- This compound :

- Allantoin-5-13C,1-15N :

- Nicotinamide-1-15N :

Cost and Availability :

- This compound is priced at €2,318.00 per 10 mg (CymitQuimica), significantly costlier than non-labeled hydantoin but comparable to niche tracers like [1-15N]glutamate .

Limitations and Challenges

- This compound: Limited solubility in aqueous media necessitates organic solvents for derivatization, complicating in vivo applications .

- Nicotinamide-1-15N : Requires specialized hyperpolarization equipment, restricting accessibility .

- Allantoin-5-13C,1-15N : Susceptible to matrix effects in biological samples, requiring rigorous sample cleanup .

Biological Activity

Hydantoin-5-13C,1-15N is a chemically modified hydantoin compound that has garnered interest due to its unique isotopic labeling and potential biological applications. This article explores its biological activity, synthesis, and implications in research, supported by data tables and relevant case studies.

Overview of Hydantoin Compounds

Hydantoins are five-membered heterocyclic compounds known for their diverse biological activities, including antimicrobial and anticancer properties. The introduction of isotopes such as and enhances their utility in metabolic studies and drug development by allowing researchers to trace these compounds in biological systems.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of glyoxals with ureas under chiral acid catalysis. This method has been shown to yield high purity products with excellent enantiomeric ratios (up to 99% yield) . The isotopic labeling is crucial for NMR analysis, which confirms the integrity of the compound during synthesis .

This compound exhibits its biological activity primarily through interaction with specific transport proteins in microbial systems. For instance, the Mhp1 transport protein from Microbacterium liquefaciens facilitates the uptake of hydantoins into bacterial cells. This protein operates via sodium-dependent co-transport mechanisms, allowing bacteria to utilize hydantoins as carbon and nitrogen sources .

Case Studies

- Microbial Utilization : A study demonstrated that Mhp1 effectively transports L-5-benzylhydantoin and L-5-indolylmethylhydantoin, indicating that hydantoins can be utilized by bacteria for growth under nutrient-limited conditions .

- Antimicrobial Properties : Research has indicated that certain hydantoins possess antimicrobial properties against various pathogens. For example, derivatives of hydantoin have been tested for their efficacy against Gram-positive bacteria, showing promising results in inhibiting bacterial growth .

- Pharmacological Applications : Hydantoin derivatives have been investigated for their potential as leukocyte function-associated antigen (LFA-1) antagonists in clinical settings. One candidate reached phase II trials for psoriasis treatment but was discontinued due to unspecified reasons .

Data Tables

| Property | This compound |

|---|---|

| Chemical Formula | C₃H₄N₂O₂ |

| Molecular Weight | 100.08 g/mol |

| Isotopic Labels | ¹³C at C5, ¹⁵N at N1 |

| Synthesis Yield | Up to 99% |

| Biological Activity | Antimicrobial, Nutrient Transport |

Q & A

Q. What are the ethical and practical considerations in using isotopic labeling for antimicrobial mechanism studies?

- Methodological Answer :

- Ethical Compliance : Adhere to biosafety protocols when testing labeled compounds on pathogens (e.g., BSL-2 for S. aureus) .

- Data Transparency : Disclose isotopic synthesis methods and potential conflicts of interest in publications .

- Cost-Benefit Analysis : Compare the utility of ¹³C/¹⁵N labeling against cheaper alternatives (e.g., fluorescent probes) for specific research goals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.